![molecular formula C14H10N4S2 B2546084 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole CAS No. 302583-84-2](/img/structure/B2546084.png)
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole
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Overview
Description
“2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole” is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A Brønsted acidic ionic liquid was found to be an efficient and recyclable catalyst for the synthesis of benzo [4,5]imidazo [1,2- a ]pyrimidines .Molecular Structure Analysis
Molecular modeling studies have shown that the methylsulfonyl pharmacophore of the compound can be adequately placed into the COX-2 active site . This suggests that the compound may have potential as a COX-2 inhibitor.Chemical Reactions Analysis
The reactions for the synthesis of benzo [4,5]imidazo [1,2- a ]pyrimidines proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Scientific Research Applications
- Recent Advances : The last decade has witnessed a renaissance in TB drug discovery research, with imidazo[1,2-a]pyridine compounds at the forefront .
- Groebke–Blackburn–Bienaymè Reaction (GBB Reaction) : This synthetic approach facilitated the synthesis of a series of covalent inhibitors .
Antituberculosis Agents
Covalent Inhibitors for KRAS G12C
Antimicrobial Evaluation
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-2-5-12-11(4-1)17-14(20-12)19-9-10-8-18-7-3-6-15-13(18)16-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRNMLHQAOLMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole |
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